![molecular formula C24H27NO3S B4615459 6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)
6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone
Overview
Description
Synthesis Analysis
The synthesis of acridinone derivatives involves multiple steps, including the formation of 1,4-dihydropyridine rings and crystallization processes. For instance, compounds similar to our compound of interest have been synthesized using reductive cyclization processes or through the treatment of methylated isoquinoline derivatives with triethyl phosphite, leading to the formation of benz [c] acridines (Kametani, Fujimoto, & Mizushima, 1975). These synthesis pathways highlight the complex reactions involved in creating acridinone derivatives, focusing on achieving specific substitutions on the acridine ring for desired properties.
Molecular Structure Analysis
The molecular and solid-state structures of acridinone derivatives, including those similar to 6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone, have been determined through X-ray diffraction and other spectroscopic methods. These analyses reveal the conformation of the rings in the acridinone structure and how substituents affect the overall geometry. The structures often show a degree of planarity in the acridine moiety, with some derivatives adopting boat or half-chair conformations in their cyclic structures (Shi et al., 2007).
Chemical Reactions and Properties
Acridinone derivatives undergo various chemical reactions, including halogenation, which can lead to the formation of novel compounds with potential biological activities. The reactivity of these compounds often involves the substitution at specific positions on the acridine ring, which can significantly alter their chemical and physical properties. These reactions are crucial for synthesizing new derivatives with desired characteristics and potential applications in various fields (Reisch, Mester, & Aly, 1984).
Physical Properties Analysis
The physical properties of acridinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and can affect its application in scientific research. The crystalline structure, in particular, provides insights into the intermolecular interactions that stabilize the compound in the solid state.
Chemical Properties Analysis
The chemical properties of acridinone derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their structural features. Studies on these compounds focus on understanding how different substitutions on the acridine ring affect their chemical behavior. This knowledge is crucial for designing acridinone derivatives with specific functions, such as binding to DNA or inhibiting certain enzymes.
- Synthesis and Crystal Structures of Acridinone Derivatives (Shi et al., 2007).
- Studies on the Syntheses of Heterocyclic Compounds (Kametani, Fujimoto, & Mizushima, 1975).
- Halogenation Reactions of Acridinone Derivatives (Reisch, Mester, & Aly, 1984).
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of acrimarins from acridone derivatives, such as 1,3,5-trihydroxy-9(10H)-acridinone and 1,3-dihydroxy-5-methoxy-9(10H)-acridinone. These studies highlight the potential of acridone derivatives in creating novel acrimarin compounds (Herath, Müller, & Diyabalanage, 2004).
Photocatalytic Applications
- Research has been conducted on the photocatalytic oxygenation of anthracenes and olefins with dioxygen, employing related acridinium ions as effective electron-transfer photocatalysts. This illustrates the utility of acridine derivatives in photochemical processes (Kotani, Ohkubo, & Fukuzumi, 2004).
Biological Applications
- Studies on acridine-3-carboxylates have shown their efficacy in larvicidal activities against Anopheles stephensi and Hippobosca maculata, demonstrating the biological significance of acridine derivatives in pest control and public health (Bharathi, Roopan, Rahuman, & Rajakumar, 2014).
Material Science and Chemistry
- The compound's analogs are used in studies involving the synthesis and reactivity of organochalcogen compounds. These compounds are synthesized using ortholithiation methodology, showcasing the compound's relevance in advanced material science and synthetic chemistry (Panda, Mugesh, Singh, & Butcher, 1999).
properties
IUPAC Name |
6,8-dimethoxy-3,3-dimethyl-9-(4-methylsulfanylphenyl)-2,4,9,10-tetrahydroacridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-24(2)12-18-22(19(26)13-24)21(14-6-8-16(29-5)9-7-14)23-17(25-18)10-15(27-3)11-20(23)28-4/h6-11,21,25H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLXYFOUUCDGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)SC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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